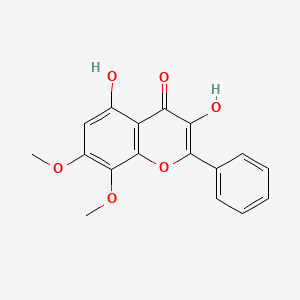

3,5-Dihydroxy-7,8-dimethoxyflavone

Description

Properties

CAS No. |

22399-73-1 |

|---|---|

Molecular Formula |

C17H14O6 |

Molecular Weight |

314.29 g/mol |

IUPAC Name |

3,5-dihydroxy-7,8-dimethoxy-2-phenylchromen-4-one |

InChI |

InChI=1S/C17H14O6/c1-21-11-8-10(18)12-13(19)14(20)15(9-6-4-3-5-7-9)23-17(12)16(11)22-2/h3-8,18,20H,1-2H3 |

InChI Key |

CILMBWBPHLLNEH-UHFFFAOYSA-N |

SMILES |

COC1=C(C2=C(C(=C1)O)C(=O)C(=C(O2)C3=CC=CC=C3)O)OC |

Canonical SMILES |

COC1=C(C2=C(C(=C1)O)C(=O)C(=C(O2)C3=CC=CC=C3)O)OC |

melting_point |

204-205°C |

Other CAS No. |

22399-73-1 |

physical_description |

Solid |

Synonyms |

gnaphaliin B |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations:

Positional Isomerism and Bioactivity :

- This compound and its positional isomer, 5,7-dihydroxy-3,8-dimethoxyflavone (gnaphaliin A), differ in hydroxyl/methoxy group placement. Gnaphaliin A shows 2.5-fold higher tracheal relaxant potency than gnaphaliin B, likely due to the 5-OH/7-OH pairing enhancing PDE binding .

- Methoxy groups at positions 7 and 8 (as in this compound) correlate with moderate cytotoxic activity, whereas additional hydroxylation (e.g., 5,7,4'-trihydroxy-3,8-dimethoxyflavone) enhances antioxidant capacity .

Enzyme Inhibition :

- Both this compound and gnaphaliin A inhibit PDE, but gnaphaliin A shifts forskolin EC₅₀ more effectively (indicating synergistic cAMP pathway activation) .

- Skullcapflavone I, with methoxy groups at 6,7,8, demonstrates anticancer activity via mitochondrial cytochrome c release .

Synthetic vs. Natural Sources :

- While this compound is naturally abundant in P. liebmannii, skullcapflavone I is primarily synthetically modified for enhanced cytotoxicity .

Pharmacokinetic and Physicochemical Properties

Notes:

- Lower LogP values (e.g., 2.8 for this compound) suggest better aqueous solubility compared to more lipophilic analogs like 5-hydroxy-7,8-dimethoxyflavone (LogP 3.1) .

Preparation Methods

Allan-Robinson Cyclization for Flavone Backbone Assembly

The foundational step in synthesizing 3,5-dihydroxy-7,8-dimethoxyflavone involves constructing the flavone core via the Allan-Robinson reaction. This method condenses β-aroyloxyacetophenones with aromatic anhydrides to form the chromone ring. In a representative procedure, 2-hydroxy-3,4,6-trimethoxy-β-(p-methoxybenzoyloxy)acetophenone (6) undergoes cyclization with p-methoxybenzoic anhydride and potassium p-methoxybenzoate at 170–180°C. This yields 3-hydroxy-4',5,7,8-tetramethoxyflavone (1a) in 19% yield, alongside the aurone byproduct 2-(α-hydroxy-4-methoxybenzylidene)-4,6,7-trimethoxycoumaranone (10).

The reaction’s regioselectivity is influenced by electron-donating methoxy groups, which direct acylation to the ortho position relative to the hydroxyl group. However, competing aurone formation reduces yields, necessitating optimization of solvent systems and stoichiometry.

Selective Demethylation of 5-Methoxy Groups

The critical transformation from 3-hydroxy-5,7,8-trimethoxyflavone (1a) to this compound (2a) relies on selective demethylation at position 5. Tosylation of the 3-hydroxyl group in 1a using p-toluenesulfonyl chloride in pyridine produces the 3-tosylate intermediate (13a). Treatment of 13a with anhydrous aluminum bromide in acetonitrile quantitatively cleaves the 5-methoxy group, yielding 3-tosyloxy-5-hydroxy-7,8-dimethoxyflavone (14a). Subsequent hydrolysis of the tosyl group with anhydrous potassium carbonate in methanol furnishes the target compound, 2a (tambulin), in 85% yield.

Mechanistic Insights into Demethylation

Aluminum bromide acts as a Lewis acid, coordinating to the methoxy oxygen and facilitating methyl group abstraction as methanol. The 3-tosyloxy group electronically deactivates the flavone ring, preventing over-demethylation at other positions. This selectivity is confirmed by UV-Vis spectroscopy: the bathochromic shift of band I from 355 nm (1a) to 416 nm (14a) in the presence of aluminum chloride indicates chelation of the 5-hydroxy group.

Optimization and Byproduct Management

Minimizing Aurone Formation During Cyclization

The Allan-Robinson reaction’s propensity to form aurones (e.g., 10) stems from competing keto-enol tautomerization of the β-aroyloxyacetophenone intermediate. Reducing aurone byproducts requires:

-

Stoichiometric control : Excess aromatic anhydride (3.5 equivalents) suppresses ester exchange side reactions.

-

Solvent selection : High-boiling solvents like diphenyl ether improve reaction homogeneity and thermal stability.

-

Catalyst modulation : Potassium p-methoxybenzoate (2.0 equivalents) enhances cyclization kinetics over aurone pathways.

Protecting Group Strategies for Scalability

Benzyl and p-methoxybenzyl groups are evaluated for hydroxyl protection during multi-step syntheses. For example, hydrogenolysis of 3',4'-bis(benzyloxy)-3,5-dihydroxy-7,8-dimethoxyflavone (2c) over palladium on charcoal quantitatively yields 3,3',4',5-tetrahydroxy-7,8-dimethoxyflavone (2d), demonstrating compatibility with heterogeneous catalysis.

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR) Analysis

1H-NMR data for key intermediates (Table 1):

-

1a (3-hydroxy-4',5,7,8-tetramethoxyflavone) : δ 6.40 (s, 1H, C6-H), 3.94 (s, 6H, 2×OMe), 3.78 (s, 3H, OMe), 12.93 (s, 1H, 3-OH).

-

14a (3-tosyloxy-5-hydroxy-7,8-dimethoxyflavone) : δ 6.52 (s, 1H, C6-H), 3.91 (s, 3H, OMe), 2.45 (s, 3H, Tosyl-CH3).

The absence of C5 proton signals in 1a and their upfield shift in 14a corroborate successful demethylation.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Comparative Evaluation of Synthetic Routes

Yield and Purity Metrics

Scalability and Practical Considerations

The use of anhydrous aluminum bromide in acetonitrile offers a scalable demethylation platform, though rigorous moisture exclusion is essential. Alternatively, mesyl protection (e.g., 13c → 14c) provides comparable yields (60%) but requires additional steps for benzyl group removal .

Q & A

Q. What analytical methods are recommended for structural identification of 3,5-dihydroxy-7,8-dimethoxyflavone?

To confirm the structure, combine high-resolution mass spectrometry (HR-MS) with NMR spectroscopy . HR-MS (e.g., UPLC-QTOF-MS/MS) provides accurate molecular mass and fragmentation patterns, while 1D/2D NMR (¹H, ¹³C, COSY, HSQC, HMBC) resolves substitution patterns. For example, the methoxy groups at positions 7 and 8 can be distinguished via HMBC correlations between aromatic protons and oxygenated carbons .

Q. How should solubility challenges be addressed in experimental design?

The compound is sparingly soluble in water but dissolves in organic solvents like DMSO, chloroform, or ethyl acetate. For in vitro assays, prepare stock solutions in DMSO (10 mM) and dilute in culture media (final DMSO ≤0.1%). Validate solvent compatibility with controls to exclude cytotoxicity artifacts .

Q. What are the primary bioactivities reported for this flavone?

Key activities include:

Q. How is this compound typically isolated from natural sources?

Use bioactivity-guided fractionation:

Extract plant material (e.g., Gnaphalium liebmannii) with n-hexane or methanol.

Fractionate via column chromatography (silica gel, Sephadex LH-20).

Purify using HPLC with a C18 column and acetonitrile/water gradients .

Advanced Research Questions

Q. How can contradictory bioactivity data across studies be resolved?

Discrepancies often arise from differences in cell models, assay conditions, or compound purity. Mitigate by:

Q. What pharmacokinetic properties limit its therapeutic translation?

Poor oral bioavailability due to low solubility and rapid metabolism. Address via:

- Prodrug synthesis : Esterify hydroxyl groups to enhance lipophilicity.

- Nanocarrier encapsulation (e.g., liposomes) to improve stability and targeting .

Q. How does the substitution pattern influence its mechanism of action?

The 7,8-dimethoxy and 3,5-dihydroxy groups are critical for receptor interactions:

Q. What advanced techniques validate its interaction with molecular targets?

- Surface plasmon resonance (SPR) : Quantify binding affinity to proteins (e.g., COX-2).

- Molecular docking : Predict binding modes using crystallographic data (e.g., PDB ID 5KIR).

- CRISPR-Cas9 knockout models : Confirm target specificity in cellular pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.